

A Comprehensive Technical Guide to the Physical Properties of Solid Xenon Hexafluoride

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Compound of Interest

Compound Name: Xenon hexafluoride

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This technical guide provides a detailed overview of the core physical properties of solid **Xenon Hexafluoride** (XeF_6), a significant compound in noble gas chemistry. The information is compiled from extensive research and presented for a technical audience to support further investigation and application.

Executive Summary

Xenon hexafluoride is a powerful fluorinating agent and a fascinating subject of study due to its complex solid-state behavior.^[1] It is a colorless crystalline solid that readily sublimates into a greenish-yellow vapor.^{[2][3]} Unlike the simpler binary fluorides of xenon, XeF_2 and XeF_4 , solid XeF_6 exhibits a rich polymorphism, with at least six identified crystalline phases, some of which are stable at and above room temperature, while others are found at low temperatures.^[4] The solid state is characterized by ionic associations of $[\text{XeF}_5]^+$ and F^- ions, forming tetrameric and hexameric rings, rather than discrete XeF_6 molecules.^{[2][5]} This guide summarizes the key physical data, outlines the experimental methods for their determination, and provides a visual representation of the phase transitions.

Quantitative Physical Properties

The physical properties of solid **Xenon Hexafluoride** have been determined through various experimental techniques. The following tables summarize the key quantitative data.

Table 1: General Physical Properties of **Xenon Hexafluoride**

Property	Value	Reference
Molecular Formula	XeF ₆	[2]
Molar Mass	245.28 g/mol	[1][2]
Appearance	Colorless solid	[2][3]
Density	3.56 g/cm ³	[1][6]
Melting Point	49.25 °C (322.40 K)	[1][3]
Boiling Point	75.6 °C (348.8 K)	[1][3]
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-294 kJ·mol ⁻¹	[1]

Table 2: Crystalline Phases and Phase Transition Data for Solid **Xenon Hexafluoride**

Phase	Crystal System	Unit Cell Parameters	Transition Temperature	Enthalpy of Transition	Reference
Phase I	Monoclinic	8 XeF ₆ units/cell	~10 °C (to Phase II)	1226 J/mol	[5]
Phase II	Orthorhombic	16 XeF ₆ units/cell	~ -25 °C (to Phase III)	972 J/mol	[5]
Phase III	Monoclinic	64 XeF ₆ units/cell (doubly primitive)	-	-	[5]
Cubic Phase (at -80 °C)	Cubic	144 XeF ₆ units/cell	-	-	[4]

Table 3: Vapor Pressure of **Xenon Hexafluoride**

Temperature	Vapor Pressure	Reference
25 °C (298.15 K)	30.0 mmHg	[2]

Experimental Protocols

The determination of the physical properties of solid XeF₆ requires specialized techniques due to its reactivity and hygroscopic nature. The following sections describe the general methodologies employed in the key experiments cited.

Crystallography: X-ray and Neutron Diffraction

The complex crystal structures of the various phases of solid XeF₆ have been elucidated primarily through single-crystal X-ray diffraction and neutron powder diffraction.[4][5]

Methodology:

- **Crystal Growth:** Single crystals of XeF₆ are typically grown by sublimation in a sealed capillary tube. The temperature gradient is carefully controlled to promote the growth of suitable crystals. For low-temperature phases, crystal growth is performed in situ on the diffractometer.
- **Sample Handling:** Due to its high reactivity and sensitivity to moisture, all sample manipulations are carried out in a dry, inert atmosphere, such as a glovebox.[7]
- **X-ray Diffraction:**
 - A suitable single crystal is mounted on a goniometer head, typically at low temperatures to maintain the desired phase and minimize thermal motion.
 - The crystal is irradiated with a monochromatic X-ray beam.
 - The diffraction pattern is collected on a detector as the crystal is rotated.
 - The resulting data are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
- **Neutron Diffraction:**

- A powdered sample of XeF_6 is loaded into a suitable container (e.g., vanadium, which is a weak neutron scatterer).[6]
- The sample is placed in a beam of neutrons.
- The scattered neutrons are detected at various angles to produce a diffraction pattern.
- Neutron diffraction is particularly useful for locating the positions of the fluorine atoms, as they have a larger neutron scattering cross-section compared to their X-ray scattering factor, especially in the presence of the heavy xenon atom.[6][8]

Thermal Analysis: Calorimetry

Adiabatic calorimetry has been instrumental in determining the heat capacity, melting point, and enthalpies of phase transitions of XeF_6 .

Methodology:

- Sample Preparation: A known mass of purified XeF_6 is loaded into a calorimeter vessel under an inert atmosphere to prevent contamination.
- Calorimetric Measurement:
 - The sample is cooled to a low starting temperature (e.g., 5 K).
 - A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.
 - This process is repeated in a stepwise manner up to the desired final temperature (e.g., 350 K).
 - The heat capacity is calculated from the energy input and the temperature change.
- Phase Transitions and Melting:
 - Phase transitions are identified by regions of anomalously high heat capacity. The enthalpy of the transition is determined by integrating the excess heat capacity over the transition temperature range.

- The melting point is observed as a sharp, isothermal absorption of heat. The enthalpy of fusion is the total energy required to melt the sample at a constant temperature.

Density Determination

The density of solid XeF_6 is typically determined by gas pycnometry.

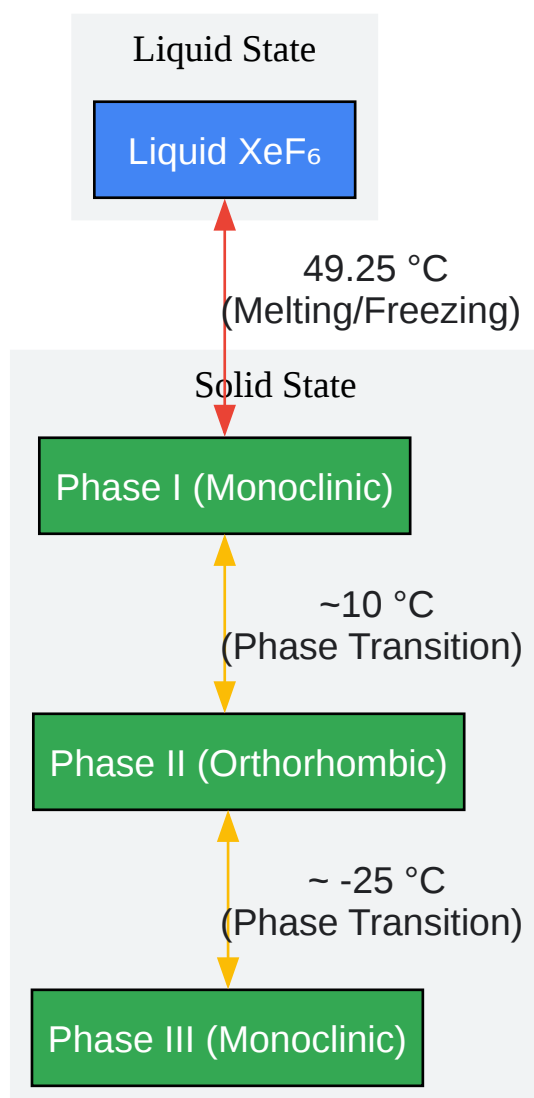
Methodology:

- Sample Preparation: A known mass of solid XeF_6 is placed in a sample chamber of a known volume.
- Measurement:
 - An inert gas, typically helium, is introduced into a reference chamber of known volume at a known pressure.
 - The gas is then expanded into the sample chamber.
 - The final pressure of the system is measured.
 - By applying the ideal gas law, the volume of the solid sample can be determined from the pressure difference.
 - The density is then calculated by dividing the mass of the sample by its measured volume.

Visualizations

Phase Transitions of Solid Xenon Hexafluoride

The following diagram illustrates the relationship between the different crystalline phases of solid **Xenon hexafluoride** as a function of temperature.



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Caption: Phase transitions of solid **Xenon hexafluoride**.

Conclusion

The physical properties of solid **Xenon hexafluoride** are complex and have been the subject of detailed investigation. Its rich polymorphism and ionic solid-state structure distinguish it from other xenon fluorides. The data and experimental methodologies presented in this guide provide a foundational understanding for researchers and scientists working with this powerful and reactive compound. Further research into the nuanced structural details and the kinetics of its phase transitions will continue to advance our knowledge of noble gas chemistry.

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